molecular formula C9H9ClN4 B14184476 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine CAS No. 923582-39-2

3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine

Cat. No.: B14184476
CAS No.: 923582-39-2
M. Wt: 208.65 g/mol
InChI Key: LSGWARFVZANCGD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that contains a tetrazine ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methyl isocyanate to yield the desired tetrazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce a variety of functionalized tetrazine derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine is unique due to the presence of both the 4-chlorophenyl and methyl groups, which confer distinct chemical properties and potential applications. Its combination of substituents allows for versatile reactivity and functionality in various scientific and industrial contexts.

Properties

CAS No.

923582-39-2

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C9H9ClN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-6,11H,1H3

InChI Key

LSGWARFVZANCGD-UHFFFAOYSA-N

Canonical SMILES

CC1NN=C(N=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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